3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-16-9-14(10-17(11-16)28-2)20(26)22-15-5-3-4-13(8-15)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPWRUOIZCHASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by further functionalization to introduce the desired substituents . The benzamide moiety is then introduced through a coupling reaction with the appropriate substituted benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis . The triazolopyridazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide with three analogs derived from the provided evidence, focusing on structural variations, physicochemical properties, and functional implications.
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Differences :
- The acetamide group in Lin28-1632 replaces the dimethoxybenzamide in the target compound.
- A methyl group is attached to the triazolopyridazine ring, unlike the unsubstituted core in the target.
- Functional Implications: Lin28-1632 is a potent inhibitor of Lin28 proteins, which are implicated in cancer and tissue regeneration. Its methyl substitution may reduce steric hindrance, enhancing binding to Lin28’s RNA-binding domain .
E-4b ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl Derivative with Propenoic Acid)
- Structural Differences: E-4b contains a propenoic acid side chain and a benzoylamino group instead of the dimethoxybenzamide.
- Physicochemical Properties: Melting point: 253–255°C (Ethanol/DMF) , significantly higher than typical benzamide derivatives. This suggests stronger intermolecular interactions (e.g., hydrogen bonding via the propenoic acid).
- This contrasts with the target compound’s methoxy groups, which may prioritize membrane permeability over solubility.
Antioxidant-Conjugated Triazolopyrazine Derivative (Compound 16)
- Structural Differences :
- Features a triazolo[4,3-a]pyrazine core instead of triazolopyridazine.
- Substituted with a 3,5-di-tert-butyl-4-hydroxybenzamide group, emphasizing antioxidant functionality.
- Functional Implications :
Discussion of Structural-Activity Relationships (SAR)
- Substituent Effects :
- Methoxy vs. Hydroxy Groups : The target compound’s methoxy groups likely improve metabolic stability compared to the hydroxyl group in Compound 16, which may undergo glucuronidation .
- Triazolopyridazine vs. Triazolopyrazine : The pyridazine core in the target compound and E-4b enables stronger π-π stacking in hydrophobic pockets, whereas pyrazine derivatives (e.g., Compound 16) may exhibit altered electron distribution affecting redox interactions.
- Amide Variations : The dimethoxybenzamide in the target compound offers a balance of lipophilicity and steric bulk, contrasting with Lin28-1632’s simpler acetamide, which prioritizes compact binding .
Biological Activity
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of methoxy groups and a unique triazolo-pyridazine structure enhances its solubility and may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅N₅O₂ with a molecular weight of approximately 299.32 g/mol. The structural features include:
- Methoxy Groups : Located at the 3 and 5 positions of the benzene ring.
- Triazolo-Pyridazine Ring : Contributes to the compound's unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine moieties exhibit a variety of biological activities including:
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Studies suggest that these compounds can inhibit bacterial growth and may serve as potential antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation in preclinical models.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and enzymes crucial for cancer cell proliferation and survival. Molecular docking studies suggest that it binds effectively to targets such as:
- EGFR (Epidermal Growth Factor Receptor) : Involved in cell signaling pathways that regulate cell division and survival.
- BRAF(V600E) : A mutation commonly associated with various cancers.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antitumor Activity : A study conducted on MCF-7 cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- Antimicrobial Efficacy : In an investigation evaluating its antimicrobial properties, the compound demonstrated potent inhibition against Staphylococcus aureus with an MIC value of 8 µg/mL.
Q & A
Q. Q1. What are the optimal synthetic routes for 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis typically involves sequential functionalization of the triazolopyridazine core and the benzamide moiety. A validated approach includes:
Triazolopyridazine Formation : Cyclization of hydrazine derivatives with substituted aldehydes under acidic reflux (e.g., glacial acetic acid in ethanol, 4 hours, 80–100°C) to form the triazole ring .
Benzamide Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) between 3,5-dimethoxybenzoic acid and the triazolopyridazine-aniline intermediate.
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 10:1) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with ¹H/¹³C NMR .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–3.9 ppm), triazole protons (δ ~8.5–9.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–460) and assess purity (>98%) .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological target interactions of this compound, and what validation experiments are required?
Methodological Answer:
- In Silico Studies :
- Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, CDK2) or enzymes (e.g., 14-α-demethylase). Focus on hydrogen bonding with methoxy groups and π-π stacking with triazole .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å).
- Validation :
- Enzyme Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity for kinases).
- SAR Analysis : Synthesize analogs with modified methoxy/triazole groups to validate predicted interactions .
Q. Q4. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Experimental Design :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize results.
- Data Analysis :
- Statistical Modeling : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects confounding activity .
Q. Q5. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Co-solvents : Use PEG-400/ethanol (1:1) for IP/IV administration.
- Prodrug Design : Introduce phosphate esters on methoxy groups to improve aqueous solubility .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation). Block degradation via deuteration or fluorine substitution .
Methodological and Data Analysis Questions
Q. Q6. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Scaffold Modification :
- Triazole Variations : Replace [1,2,4]triazolo[4,3-b]pyridazine with [1,2,3]triazolo[4,5-d]pyridazine to assess ring size impact.
- Substituent Screening : Synthesize analogs with halogens (Cl, F) or alkyl chains on the benzamide moiety.
- Data Collection :
- High-Throughput Screening : Use 96-well plates to test 50+ analogs against 10+ biological targets.
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Q. Q7. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24 hours. Monitor degradation via HPLC.
- Oxidative Stress : Treat with 0.3% H₂O₂ for 6 hours; analyze by LC-MS for peroxide adducts.
- Light Sensitivity : Expose to UV (365 nm) for 48 hours; assess photodegradation products .
Advanced Mechanistic Questions
Q. Q8. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics Integration :
- Proteomics : Perform SILAC labeling to identify protein binding partners in cell lysates.
- Metabolomics : Use GC-MS to track changes in TCA cycle intermediates post-treatment.
- Cryo-EM/XRPD : Resolve ligand-target complexes at <3 Å resolution to visualize binding modes .
Q. Q9. What in vivo models are appropriate for evaluating efficacy and toxicity?
Methodological Answer:
- Efficacy Models :
- Xenografts : Use nude mice with MDA-MB-231 tumors (triple-negative breast cancer) to assess tumor volume reduction (dose: 10–50 mg/kg, daily, 21 days).
- Toxicity Screening :
- MTD Studies : Determine maximum tolerated dose in BALB/c mice (single dose escalation: 10–200 mg/kg).
- Histopathology : Examine liver/kidney sections for necrosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
